13,14-dihydro-15-keto Prostaglandin D1

説明

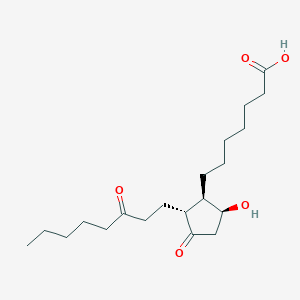

Structure

3D Structure

特性

IUPAC Name |

7-[(1R,2R,5S)-5-hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h16-18,22H,2-14H2,1H3,(H,24,25)/t16-,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTCAXDJXNVRHRC-KURKYZTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)CCC1C(C(CC1=O)O)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)CC[C@@H]1[C@H]([C@H](CC1=O)O)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

13,14-dihydro-15-keto Prostaglandin D1: A Technical Overview of its Putative Biological Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the current understanding of 13,14-dihydro-15-keto Prostaglandin (B15479496) D1 (DK-PGD1). As a theoretical metabolite of Prostaglandin D1 (PGD1), direct biological studies on DK-PGD1 are not available in the current scientific literature.[1][2] This document synthesizes information from related, well-studied prostaglandins (B1171923), particularly its precursor PGD1 and its structural analog 13,14-dihydro-15-keto Prostaglandin D2 (DK-PGD2), to project the potential biological functions, signaling pathways, and areas for future research concerning DK-PGD1. This guide also presents detailed experimental protocols that can be adapted to investigate the biological activities of DK-PGD1.

Introduction

Prostaglandins are a class of physiologically active lipid compounds that play crucial roles in a wide array of biological processes. 13,14-dihydro-15-keto Prostaglandin D1 (DK-PGD1) is a metabolite formed from Prostaglandin D1 (PGD1) through the action of 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[1][2] While DK-PGD1 itself has not been the subject of direct biological investigation, its close structural analog, 13,14-dihydro-15-keto Prostaglandin D2 (DK-PGD2), is a known selective agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[3][4][5] This suggests that DK-PGD1 may share similar biological activities and signaling pathways.

Biosynthesis of 13,14-dihydro-15-keto Prostaglandin D1

The formation of DK-PGD1 is a two-step enzymatic process initiated from PGD1.

-

Oxidation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH): The first and rate-limiting step is the oxidation of the 15-hydroxyl group of PGD1 to a keto group, forming 15-keto-Prostaglandin D1. This reaction is catalyzed by NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[6][7][8]

-

Reduction of the C13-C14 double bond: Subsequently, the double bond between carbons 13 and 14 is reduced, yielding the stable metabolite 13,14-dihydro-15-keto Prostaglandin D1.

Putative Biological Function and Signaling Pathway

Based on the known functions of its precursor PGD1 and its analog DK-PGD2, the biological activities of DK-PGD1 can be inferred.

Interaction with the CRTH2/DP2 Receptor

The most probable target for DK-PGD1 is the CRTH2/DP2 receptor, a G protein-coupled receptor (GPCR). DK-PGD2 is a selective agonist for this receptor.[3][4][5] The CRTH2 receptor is primarily coupled to the Gi/o family of G proteins.[3][9] Activation of the CRTH2 receptor by an agonist leads to:

-

Inhibition of adenylyl cyclase: This results in a decrease in intracellular cyclic AMP (cAMP) levels.[3]

-

Activation of phospholipase C (PLC): This leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium mobilization: IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytosolic free calcium concentration.[9][10]

-

Activation of downstream signaling cascades: These include the activation of phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinases (MAPKs), which are crucial for cellular responses like chemotaxis.[11]

Potential Roles in Inflammation and Immunity

The CRTH2 receptor is expressed on various immune cells, including T helper 2 (Th2) cells, eosinophils, and basophils.[9][12] Therefore, DK-PGD1 is likely involved in inflammatory and allergic responses. Potential functions include:

-

Chemotaxis: DK-PGD2 is a potent chemoattractant for eosinophils and Th2 cells.[5][13] It is plausible that DK-PGD1 would also induce the migration of these cells to sites of inflammation.

-

Activation of Immune Cells: Agonism at the CRTH2 receptor can lead to the activation of eosinophils and basophils, promoting the release of pro-inflammatory mediators.

Comparison with Prostaglandin D1

The precursor, PGD1, is a known inhibitor of ADP-induced platelet aggregation.[2] The metabolic conversion to DK-PGD1 likely represents a shift in biological activity, from an anti-platelet agent to a pro-inflammatory mediator, although this remains to be experimentally verified.

Quantitative Data

As there is no direct quantitative data for DK-PGD1, the following tables summarize the available data for its close analog, DK-PGD2, and its precursor, PGD1.

Table 1: Receptor Binding Affinities (Ki values)

| Compound | Receptor | Species | Cell Type/Preparation | Ki (nM) | Reference(s) |

|---|---|---|---|---|---|

| 13,14-dihydro-15-keto PGD2 | CRTH2/DP2 | Human | Recombinant HEK293(EBNA) membranes | 2.91 ± 0.29 | [3] |

| 13,14-dihydro-15-keto PGD2 | CRTH2/DP2 | Mouse | Recombinant HEK293 cells | > PGD2 | [11] |

| Prostaglandin D2 | CRTH2/DP2 | Human | Recombinant HEK293(EBNA) membranes | 2.4 ± 0.2 |[3] |

Table 2: Functional Activity (EC50 / IC50 values)

| Compound | Assay | Species | Cell Type | EC50/IC50 | Reference(s) |

|---|---|---|---|---|---|

| 13,14-dihydro-15-keto PGD2 | Eosinophil Chemotaxis | Guinea Pig | In vivo | - | [13] |

| Prostaglandin D1 | ADP-induced Platelet Aggregation | Human | Platelets | IC50: 320 ng/mL |[2] |

Experimental Protocols

The following are detailed methodologies for key experiments that could be employed to characterize the biological function of DK-PGD1.

Radioligand Binding Assay for CRTH2/DP2 Receptor

This protocol is adapted for determining the binding affinity of DK-PGD1 to the CRTH2/DP2 receptor.[14][15][16][17]

-

Objective: To determine the equilibrium dissociation constant (Ki) of DK-PGD1 for the CRTH2/DP2 receptor.

-

Materials:

-

Membrane preparations from cells stably expressing the human CRTH2/DP2 receptor (e.g., HEK293 cells).

-

[3H]-PGD2 (Radioligand).

-

DK-PGD1 (unlabeled competitor).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Glass fiber filters (e.g., GF/C).

-

Scintillation cocktail.

-

96-well plates.

-

-

Procedure:

-

In a 96-well plate, add in the following order:

-

Binding buffer.

-

A fixed concentration of [3H]-PGD2 (typically at its Kd).

-

Increasing concentrations of unlabeled DK-PGD1.

-

Membrane preparation.

-

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of [3H]-PGD2 against the log concentration of DK-PGD1.

-

Determine the IC50 value (the concentration of DK-PGD1 that inhibits 50% of the specific binding of [3H]-PGD2).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Eosinophil Chemotaxis Assay

This protocol is designed to assess the chemoattractant properties of DK-PGD1 on eosinophils.[18][19][20][21][22]

-

Objective: To determine if DK-PGD1 induces eosinophil migration and to quantify the chemotactic response.

-

Materials:

-

Isolated human or mouse eosinophils.

-

Chemotaxis chambers (e.g., Boyden chambers or Transwell inserts with 5 µm pores).

-

Assay medium (e.g., RPMI 1640 with 0.1% BSA).

-

DK-PGD1.

-

A known eosinophil chemoattractant as a positive control (e.g., eotaxin/CCL11).

-

-

Procedure:

-

Place the assay medium containing various concentrations of DK-PGD1 or the positive control in the lower wells of the chemotaxis chamber.

-

Place a suspension of eosinophils in the assay medium in the upper chamber (Transwell insert).

-

Incubate the chamber at 37°C in a 5% CO2 incubator for a specified time (e.g., 1-3 hours).

-

After incubation, remove the upper chamber.

-

Count the number of eosinophils that have migrated to the lower chamber using a hemocytometer or an automated cell counter.

-

-

Data Analysis:

-

Plot the number of migrated cells against the concentration of DK-PGD1.

-

The results can be expressed as a chemotactic index (the fold increase in migration over the medium-only control).

-

Intracellular Calcium Mobilization Assay

This protocol measures the ability of DK-PGD1 to induce an increase in intracellular calcium, a hallmark of Gi/o-coupled GPCR activation.[10][23][24][25][26]

-

Objective: To determine if DK-PGD1 activates the CRTH2/DP2 receptor, leading to calcium mobilization.

-

Materials:

-

Cells expressing the CRTH2/DP2 receptor.

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

DK-PGD1.

-

A fluorescence microplate reader with automated injection capabilities (e.g., FLIPR).

-

-

Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

-

Wash the cells to remove excess dye.

-

Place the plate in the fluorescence microplate reader and measure the baseline fluorescence.

-

Inject various concentrations of DK-PGD1 into the wells and immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

Plot the peak fluorescence response against the log concentration of DK-PGD1 to determine the EC50 value.

-

Extraction and Quantification of Prostaglandins from Biological Samples

This protocol provides a general workflow for the extraction and analysis of prostaglandins, which would be necessary for in vivo or in vitro metabolism studies of PGD1 to DK-PGD1.[1][4][27][28][29][30][31][32][33]

-

Objective: To extract and quantify DK-PGD1 from biological matrices such as plasma, cell culture supernatant, or tissue homogenates.

-

Materials:

-

Biological sample.

-

Internal standard (e.g., a deuterated analog of DK-PGD1).

-

Organic solvents (e.g., acetone (B3395972), methanol, ethyl acetate, hexane).

-

Solid-phase extraction (SPE) cartridges (e.g., C18).

-

LC-MS/MS system.

-

-

Procedure:

-

Sample Preparation: Add an internal standard to the biological sample.

-

Protein Precipitation/Lipid Extraction: Precipitate proteins and extract lipids using an organic solvent like acetone or methanol.

-

Solid-Phase Extraction (SPE): Further purify the lipid extract using an SPE cartridge to isolate the prostaglandin fraction.

-

LC-MS/MS Analysis:

-

Reconstitute the dried extract in a suitable solvent.

-

Inject the sample into an LC-MS/MS system.

-

Separate the prostaglandins using a suitable chromatography column and gradient.

-

Detect and quantify the target analyte using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of DK-PGD1.

-

Quantify the amount of DK-PGD1 in the sample by comparing its peak area to that of the internal standard and interpolating from the standard curve.

-

Conclusion and Future Directions

While 13,14-dihydro-15-keto Prostaglandin D1 remains a theoretical metabolite, its structural similarity to the potent CRTH2/DP2 receptor agonist DK-PGD2 strongly suggests a role in inflammatory and allergic diseases. Future research should focus on the chemical synthesis of DK-PGD1 and its direct biological characterization using the experimental approaches outlined in this guide. Elucidating the precise biological functions of DK-PGD1 will provide a more complete understanding of the prostaglandin D1 metabolic cascade and may reveal novel therapeutic targets for inflammatory conditions.

References

- 1. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mass Spectrometry Approaches for Detection and Determination of Prostaglandins from Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. 15-Hydroxyprostaglandin Dehydrogenase Generation of Electrophilic Lipid Signaling Mediators from Hydroxy Ω-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HPGD - Wikipedia [en.wikipedia.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Expression of DP2 (CRTh2), a Prostaglandin D2 Receptor, in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 11. Expression and molecular pharmacology of the mouse CRTH2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Prostaglandin DP2 receptor - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 17. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]

- 18. Chemotaxis of bone marrow-derived eosinophils in vivo: A novel method to explore receptor-dependent trafficking in the mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Chemotaxis Assays [bio-protocol.org]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

- 24. Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout [mdpi.com]

- 25. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. benchchem.com [benchchem.com]

- 28. Prostaglandin Metabolites Analysis in Urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Prostaglandins Analysis Service - Creative Proteomics [creative-proteomics.com]

- 30. Prostaglandin Extraction and Analysis in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. dmbj.org.rs [dmbj.org.rs]

- 33. Methods of the Analysis of Oxylipins in Biological Samples | MDPI [mdpi.com]

The Theoretical Frontier: A Technical Guide to 13,14-dihydro-15-keto Prostaglandin D1

For Researchers, Scientists, and Drug Development Professionals

Abstract

13,14-dihydro-15-keto Prostaglandin (B15479496) D1 (13,14-dihydro-15-keto PGD1) is a prostanoid and a theoretical metabolite of Prostaglandin D1 (PGD1).[1][2] As a downstream product of the 15-hydroxy prostaglandin dehydrogenase (15-PGDH) metabolic pathway, its direct biological functions remain uncharacterized in published literature.[2] This guide synthesizes the current understanding of its metabolic context, posits theoretical functions based on analogous compounds, and provides detailed experimental protocols for its future investigation. The exploration of this metabolite may unveil novel signaling pathways and therapeutic targets in endocrinology and eicosanoid metabolism.

Introduction: The Metabolic Cascade of Prostaglandin D1

Prostaglandins (B1171923) are lipid mediators derived from fatty acids that play crucial roles in a myriad of physiological and pathological processes, including inflammation, pain, and immune responses.[3][4] Prostaglandin D1 (PGD1) is a metabolite of dihomo-γ-linolenic acid (DGLA) and has demonstrated inhibitory effects on ADP-induced human platelet aggregation.[2][5] The bioactivity of prostaglandins is often tightly regulated by metabolic inactivation.[2] The primary catabolic pathway for prostaglandins involves the oxidation of the 15-hydroxyl group by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), followed by the reduction of the C13-C14 double bond.[2] 13,14-dihydro-15-keto PGD1 is the resultant product of this metabolic cascade acting on PGD1.[2]

Theoretical Function and Signaling Pathway

To date, no biological studies have been explicitly reported for 13,14-dihydro-15-keto PGD1. However, significant insights can be drawn from its structural analog, 13,14-dihydro-15-keto PGD2, a metabolite of the well-characterized Prostaglandin D2 (PGD2).

The CRTH2/DP2 Receptor: A Potential Target

13,14-dihydro-15-keto PGD2 is a potent and selective agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[6][7][8] This receptor is a G protein-coupled receptor (GPCR) that, upon activation, couples to Gαi/o proteins, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6] Given the structural similarity, it is hypothesized that 13,14-dihydro-15-keto PGD1 may also interact with the CRTH2/DP2 receptor.

Hypothetical Signaling Pathway

If 13,14-dihydro-15-keto PGD1 acts as a CRTH2/DP2 agonist, its signaling cascade would likely mirror that of its PGD2 counterpart.

Quantitative Data

As no direct biological studies on 13,14-dihydro-15-keto PGD1 have been published, there is no quantitative data available for its biological activity. However, for comparative purposes, the data for related compounds are presented below.

| Compound | Target Receptor | Binding Affinity (Ki) | Functional Activity (IC50/EC50) | Reference |

| 13,14-dihydro-15-keto PGD1 | Unknown | Not Determined | Not Determined | N/A |

| 13,14-dihydro-15-keto PGD2 | CRTH2/DP2 | 2.91 ± 0.29 nM | Agonist | [6] |

| Prostaglandin D1 (PGD1) | Platelets | N/A | IC50 = 320 ng/ml (ADP-induced aggregation) | [5] |

| Prostaglandin D2 (PGD2) | CRTH2/DP2 | 2.4 - 34.0 nM | Agonist | [6] |

Experimental Protocols

The following are detailed methodologies for the investigation of 13,14-dihydro-15-keto PGD1.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of prostaglandins in biological samples.[3][4][9]

Sample Preparation and Extraction:

-

Sample Collection: Collect biological samples (e.g., plasma, cell culture supernatant) in the presence of a cyclooxygenase inhibitor (e.g., indomethacin) to prevent ex vivo prostaglandin synthesis.[3]

-

Internal Standard: Add a known amount of a deuterated internal standard (e.g., 13,14-dihydro-15-keto PGD1-d4) to each sample.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol (B129727) followed by water.

-

Acidify the sample to pH 3-4 with a dilute acid (e.g., formic acid).

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge with a low-percentage organic solvent to remove interfering substances.

-

Elute the prostaglandins with a high-percentage organic solvent (e.g., methyl formate (B1220265) or ethyl acetate).

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis:

-

Chromatographic Separation: Inject the reconstituted sample onto a C18 reverse-phase HPLC column.[3] Perform chromatographic separation using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).[3][9]

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).[3] Monitor specific mass transitions for 13,14-dihydro-15-keto PGD1 and its deuterated internal standard using Multiple Reaction Monitoring (MRM).

Receptor Binding Assay

To determine the binding affinity of 13,14-dihydro-15-keto PGD1 for the CRTH2/DP2 receptor, a competitive radioligand binding assay can be performed using cells expressing the recombinant human receptor.

-

Cell Culture: Culture cells (e.g., HEK293) stably expressing the human CRTH2/DP2 receptor.

-

Membrane Preparation: Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

-

Binding Assay:

-

Incubate the cell membranes with a constant concentration of a radiolabeled CRTH2/DP2 antagonist (e.g., [³H]-CAY10471) and varying concentrations of unlabeled 13,14-dihydro-15-keto PGD1.

-

Allow the binding to reach equilibrium.

-

-

Separation and Detection: Separate the bound and free radioligand by rapid filtration through a glass fiber filter. Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Determine the IC50 value (concentration of unlabeled ligand that inhibits 50% of specific binding of the radioligand) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Functional Assay (cAMP Measurement)

To assess the functional activity of 13,14-dihydro-15-keto PGD1 at the CRTH2/DP2 receptor, a cAMP assay can be performed in cells expressing the receptor.

-

Cell Culture and Treatment:

-

Plate CRTH2/DP2-expressing cells in a suitable multi-well plate.

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulate the cells with a constant concentration of an adenylyl cyclase activator (e.g., forskolin) and varying concentrations of 13,14-dihydro-15-keto PGD1.

-

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration using a commercially available ELISA kit or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

-

Data Analysis: Plot the cAMP concentration against the log concentration of 13,14-dihydro-15-keto PGD1 to determine the EC50 value (concentration that produces 50% of the maximal response).

Conclusion and Future Directions

13,14-dihydro-15-keto PGD1 remains a theoretical metabolite with uncharacterized biological functions. The strong precedent set by its PGD2 analog suggests a potential role as a CRTH2/DP2 receptor agonist. The experimental protocols outlined in this guide provide a framework for future research to elucidate its signaling pathways, receptor interactions, and potential physiological relevance. Such studies are crucial for a comprehensive understanding of eicosanoid metabolism and may reveal new therapeutic avenues for inflammatory and immune disorders.

References

- 1. 13,14-dihydro-15-keto Prostaglandin D1 | C20H34O5 | CID 35028403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 13,14-dihydro-15-keto Prostaglandin D1 | Benchchem [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. What Are Prostaglandins? Function, Synthesis & Measurement Guide - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. thomassci.com [thomassci.com]

- 8. caymanchem.com [caymanchem.com]

- 9. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Characterization of PGD1 Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core principles and methodologies involved in the discovery, synthesis, and characterization of Prostaglandin (B15479496) D1 (PGD1) derivatives. PGD1 is a naturally occurring prostanoid, a subclass of eicosanoids, involved in various physiological and pathological processes. Its derivatives are of significant interest in drug discovery for their potential to modulate these pathways with improved specificity, stability, and therapeutic efficacy.

Discovery and Synthesis of PGD1 Derivatives

The discovery of novel PGD1 derivatives is primarily driven by modifying the parent PGD1 structure to enhance its biological activity, selectivity for specific prostanoid receptors, or pharmacokinetic properties. The synthesis of these analogs often involves complex, stereoselective chemical routes.

Synthetic strategies have been developed to create a variety of prostaglandin analogs, including those of the 1-series like PGD1. These syntheses are designed to allow for the specific placement of functional groups and stereocenters, which is crucial for receptor interaction and biological effect[1]. For instance, stable PGH1 analogs, the precursors to PGD1, have been synthesized to explore their unique biological activities[1]. The overall process typically begins with a commercially available starting material or a well-established synthetic intermediate, which is then elaborated through a series of chemical reactions to yield the final PGD1 derivative[1][2][3].

A generalized workflow for the discovery and development of these derivatives is outlined below.

Characterization of PGD1 Derivatives

Once synthesized and purified, novel PGD1 derivatives must undergo rigorous characterization to determine their physicochemical properties and biological activity.

Physicochemical Characterization

Analytical techniques are essential for confirming the identity, purity, and stability of new compounds.

-

Mass Spectrometry (MS) : Used to determine the molecular weight of the derivative and to gain structural information through fragmentation patterns. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful for analyzing complex mixtures and confirming the purity of the final compound[4]. Deuterated standards, such as PGD1-d4, are often used for accurate quantification via GC- or LC-MS[5].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed information about the molecular structure, including the connectivity of atoms and stereochemistry. 1H and 13C NMR are routinely used to confirm that the synthesized structure matches the designed molecule[6].

-

Chromatography : High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to assess the purity of the synthesized derivative[4][7][8]. Reversed-phase HPLC is a common method for the purity analysis of prostaglandin analogs[8].

Biological Characterization

Biological assays are performed to evaluate the potency, efficacy, and selectivity of the PGD1 derivatives.

-

In Vitro Assays : These are initial tests conducted in a controlled laboratory environment. A primary assay for PGD1 and its derivatives is the inhibition of platelet aggregation. PGD1 is a known inhibitor of ADP-induced platelet aggregation[9][10][11]. The potency of new derivatives is often compared to the parent compound.

-

Receptor Binding Assays : To understand the mechanism of action, binding assays are conducted using cells expressing specific prostanoid receptors (e.g., DP1, DP2/CRTH2) to determine the affinity and selectivity of the new compounds[12].

-

In Vivo Models : Promising candidates from in vitro studies are advanced to animal models to assess their therapeutic effect, pharmacokinetics, and safety profile in a living organism. For example, animal models of inflammation or cardiovascular conditions might be used depending on the therapeutic target[13].

Signaling Pathways

Prostaglandins (B1171923) exert their effects by binding to specific G-protein coupled receptors (GPCRs) on the cell surface. PGD1 and its precursor, PGH1, are known to interact with prostanoid receptors. PGH1, for instance, is a potent activator of the CRTH2 receptor, also known as the DP2 receptor, which is a key pro-inflammatory receptor[10]. The signaling cascade initiated by receptor activation leads to downstream cellular responses. Understanding how PGD1 derivatives modulate these pathways is critical for drug development.

Quantitative Data Summary

The biological activity of PGD1 and its derivatives is quantified to allow for direct comparison. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological function.

| Compound | Assay | Target/Inducer | Potency (IC50) | Reference |

| Prostaglandin D1 (PGD1) | Human Platelet Aggregation | ADP | 320 ng/mL | [5][9][10] |

| PGD1 Derivative X | [Specify Assay] | [Specify Target] | [Report Value] | [Cite Source] |

| PGD1 Derivative Y | [Specify Assay] | [Specify Target] | [Report Value] | [Cite Source] |

Data for hypothetical derivatives would be populated as they are characterized.

Experimental Protocols

Detailed and reproducible protocols are fundamental to the characterization of new chemical entities. Below are representative methodologies for key experiments.

Protocol: In Vitro Platelet Aggregation Assay

This protocol outlines the measurement of a compound's ability to inhibit ADP-induced platelet aggregation using light aggregometry.

Methodology:

-

Preparation of Platelet-Rich Plasma (PRP):

-

Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.

-

Centrifuge the blood at 200 x g for 15 minutes at room temperature to separate PRP.

-

Prepare Platelet-Poor Plasma (PPP) by further centrifuging the remaining blood at 2000 x g for 10 minutes.

-

-

Assay Procedure:

-

Pre-warm PRP and PPP samples to 37°C.

-

Calibrate the aggregometer using PPP as the 100% aggregation blank and PRP as the 0% baseline.

-

Pipette 450 µL of PRP into a cuvette with a magnetic stir bar.

-

Add 50 µL of the PGD1 derivative at various concentrations (or vehicle control) and incubate for 3 minutes at 37°C with stirring.

-

Initiate aggregation by adding a fixed concentration of ADP (e.g., 10 µM).

-

Record the change in light transmission for 5-10 minutes.

-

-

Data Analysis:

-

The maximum aggregation percentage is determined for each concentration.

-

Calculate the percentage inhibition compared to the vehicle control.

-

Plot the percent inhibition against the log concentration of the PGD1 derivative and fit the data to a dose-response curve to determine the IC50 value.

-

Protocol: Quantification by LC-MS/MS

This protocol provides a general method for the quantitative analysis of a PGD1 derivative in a biological matrix (e.g., plasma) using a triple quadrupole mass spectrometer.

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, add 10 µL of an internal standard solution (e.g., PGD1-d4 at 100 ng/mL)[5].

-

Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

-

Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

-

-

LC Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Determine the specific precursor ion (Q1) to product ion (Q3) transitions for the PGD1 derivative and the internal standard. For PGD1 (MW 354.5), a potential transition could be m/z 353.2 -> [fragment ion].

-

Optimization: Optimize collision energy and other source parameters for maximum signal intensity.

-

-

Quantification:

-

Generate a standard curve by spiking known concentrations of the PGD1 derivative into the blank biological matrix and processing as described above.

-

Plot the peak area ratio (analyte/internal standard) versus concentration.

-

Determine the concentration in unknown samples by interpolating their peak area ratios from the standard curve.

-

References

- 1. researchgate.net [researchgate.net]

- 2. [Synthesis and biological activity of substance P analogs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. theanalyticalscientist.com [theanalyticalscientist.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Method matters: Development of characterization techniques for branched and glucose-poly(lactide-co-glycolide) polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative analysis of prostaglandins in cell culture medium by high-resolution gas chromatography with electron-capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. caymanchem.com [caymanchem.com]

- 11. scbt.com [scbt.com]

- 12. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis and anti-inflammatory activity study of lansiumamide analogues for treatment of acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Enzymatic Formation of 13,14-dihydro-15-keto Prostaglandin D1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) D1 (PGD1), a metabolite of dihomo-γ-linolenic acid (DGLA), is a member of the extensive family of eicosanoids that play crucial roles in various physiological and pathological processes. The biological activity of prostaglandins (B1171923) is tightly regulated through metabolic inactivation, a key step in controlling their potent effects. This technical guide provides an in-depth overview of the enzymatic formation of 13,14-dihydro-15-keto-PGD1, a theoretical but important metabolite of PGD1. The formation of this metabolite represents a critical step in the catabolism and inactivation of PGD1.[1] This guide will detail the enzymatic pathway, provide experimental protocols for studying this process, present quantitative data on enzyme kinetics, and illustrate the key pathways and workflows.

Enzymatic Pathway of 13,14-dihydro-15-keto-PGD1 Formation

The conversion of PGD1 to 13,14-dihydro-15-keto-PGD1 is a two-step enzymatic process involving oxidation and reduction reactions.

-

Oxidation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH): The initial and rate-limiting step is the oxidation of the 15-hydroxyl group of PGD1 to a ketone. This reaction is catalyzed by NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH), a key enzyme in the catabolism of prostaglandins.[2] The product of this reaction is 15-keto-PGD1. This enzymatic modification significantly reduces the biological activity of the prostaglandin.

-

Reduction by 15-ketoprostaglandin Δ13-reductase: The subsequent step involves the reduction of the double bond at carbon 13 and 14 of 15-keto-PGD1. This reaction is catalyzed by an enzyme with 15-ketoprostaglandin Δ13-reductase activity. Prostaglandin Reductase 1 (PTGR1) is a key enzyme identified to possess this activity, utilizing NADPH as a cofactor.[2][3] The final product is the stable and biologically less active metabolite, 13,14-dihydro-15-keto-PGD1.

The overall enzymatic cascade serves to inactivate PGD1, thereby regulating its local concentration and downstream signaling effects.

Diagram of the Enzymatic Formation of 13,14-dihydro-15-keto-PGD1

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in the formation of 13,14-dihydro-15-keto-PGD1. It is important to note that specific kinetic data for PGD1 and its metabolites are limited, and some of the presented data are for related prostaglandin substrates.

Table 1: Kinetic Parameters of 15-hydroxyprostaglandin dehydrogenase (15-PGDH)

| Substrate | Enzyme Source | Km | Vmax | Specific Activity | Reference |

| PGF2α | Recombinant Human | - | - | >1,500 pmol/min/µg | [4] |

| PGE2 | Human Placenta | 15.8 ± 0.9 µM (for NAD+) | - | - | [5] |

Table 2: Kinetic Parameters of Prostaglandin Reductase

| Substrate | Enzyme Source | Km | Vmax/kcat | kcat/Km | Reference |

| 15-keto-PGE2 | Recombinant Human PTGR1 | - | - | High | [2][3] |

| 15-keto-PGE1 | Porcine Lung | 7.7 µM | - | - | |

| 15-keto-PGE2 | Porcine Lung | 19 µM | - | - |

Table 3: Inhibitors of 15-PGDH

| Inhibitor | IC50 | Reference |

| SW033291 | 0.43 nM | |

| Compound 13 | 56 nM | [6] |

| Indomethacin | 97.9 µM (for guinea-pig PTGR1) | [2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in studying the enzymatic formation of 13,14-dihydro-15-keto-PGD1.

Protocol 1: In Vitro 15-PGDH Activity Assay

This protocol is adapted from commercially available kits and literature for measuring the activity of 15-PGDH by monitoring the production of NADH.[4]

Materials:

-

Recombinant Human 15-PGDH

-

PGD1 substrate solution (in ethanol (B145695) or DMSO)

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0-9.0, containing 1 mM DTT

-

NAD+ solution (10 mM)

-

96-well black microplate

-

Fluorometric plate reader with excitation at 340 nm and emission at 445 nm

Procedure:

-

Prepare the reaction mixture in each well of the microplate by adding:

-

50 µL of Assay Buffer

-

10 µL of NAD+ solution (final concentration 1 mM)

-

10 µL of PGD1 substrate solution (final concentration to be optimized, typically in the µM range)

-

-

Initiate the reaction by adding 20 µL of diluted recombinant 15-PGDH enzyme (final concentration to be optimized, e.g., 10-100 ng/well).

-

Immediately place the plate in the fluorometric plate reader.

-

Monitor the increase in fluorescence (Ex/Em = 340/445 nm) over time (e.g., every minute for 15-30 minutes) at a constant temperature (e.g., 25°C or 37°C).

-

Calculate the rate of NADH formation from a standard curve of known NADH concentrations.

-

Enzyme activity can be expressed as the rate of NADH production per unit of enzyme per unit of time (e.g., nmol/min/mg).

Diagram of 15-PGDH Activity Assay Workflow

Protocol 2: HPLC-Based Assay for 15-ketoprostaglandin Δ13-reductase (PTGR1) Activity

This protocol is based on the described HPLC method for determining PTGR1 activity.[3]

Materials:

-

Recombinant Human PTGR1

-

15-keto-PGD1 substrate solution

-

Reaction Buffer: e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4

-

NADPH solution (10 mM)

-

HPLC system with a C18 reverse-phase column

-

Mobile Phase: Acetonitrile (B52724)/water/acetic acid gradient (to be optimized for separation of substrate and product)

-

UV detector

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube:

-

Reaction Buffer

-

NADPH solution (final concentration e.g., 200 µM)

-

15-keto-PGD1 substrate (final concentration to be optimized)

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding a known amount of recombinant PTGR1.

-

Incubate at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile or by acidification.

-

Centrifuge to pellet precipitated protein.

-

Transfer the supernatant to an HPLC vial.

-

Inject a defined volume onto the HPLC system.

-

Monitor the elution of the substrate (15-keto-PGD1) and the product (13,14-dihydro-15-keto-PGD1) using a UV detector at a suitable wavelength (e.g., 230 nm).

-

Quantify the amount of product formed by comparing the peak area to a standard curve of the purified product.

-

Calculate the enzyme activity.

Diagram of PTGR1 Activity Assay Workflow

Protocol 3: LC-MS/MS for Quantification of 13,14-dihydro-15-keto-PGD1

This protocol provides a general framework for the sensitive and specific quantification of 13,14-dihydro-15-keto-PGD1 in biological samples, based on established methods for other prostaglandins.[7]

Materials:

-

Biological sample (e.g., cell culture supernatant, tissue homogenate)

-

Internal standard (e.g., deuterated 13,14-dihydro-15-keto-PGD1)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

-

C18 reverse-phase HPLC column

Procedure:

-

Sample Preparation:

-

Add internal standard to the biological sample.

-

Perform protein precipitation (e.g., with cold acetonitrile).

-

Centrifuge and collect the supernatant.

-

Perform solid-phase extraction (SPE) to concentrate and purify the analyte.

-

Condition the SPE cartridge.

-

Load the sample.

-

Wash the cartridge to remove impurities.

-

Elute the analyte with an appropriate solvent (e.g., ethyl acetate).

-

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate the analyte from other components using a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Detect the analyte and the internal standard using multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for 13,14-dihydro-15-keto-PGD1 and its deuterated internal standard need to be determined.

-

-

Quantification:

-

Generate a standard curve using known concentrations of the analyte and a fixed concentration of the internal standard.

-

Calculate the concentration of 13,14-dihydro-15-keto-PGD1 in the sample based on the peak area ratio of the analyte to the internal standard.

-

Signaling Pathways and Biological Relevance

While 13,14-dihydro-15-keto-PGD1 itself is considered a biologically less active metabolite, its formation is integral to the regulation of PGD1 signaling. The enzymes responsible for its synthesis, particularly 15-PGDH, are emerging as important regulators in various physiological and pathological contexts.

-

Regulation of PGD1/PGD2 Signaling: The catabolism of PGD1 to its inactive metabolite prevents excessive activation of prostaglandin D2 receptors (DP1 and DP2/CRTH2), which are involved in allergic inflammation, smooth muscle contraction, and sleep regulation.

-

Role of 15-PGDH in Disease: Downregulation of 15-PGDH has been observed in several types of cancer, leading to an accumulation of pro-tumorigenic prostaglandins like PGE2.[8] Conversely, inhibition of 15-PGDH is being explored as a therapeutic strategy to enhance tissue regeneration by increasing local prostaglandin levels.

-

Potential Biological Activity of Dihydro-keto Metabolites: Recent evidence suggests that dihydro-keto metabolites of other prostaglandins, such as 13,14-dihydro-15-keto-PGE2, may possess their own biological activities. For instance, this metabolite has been shown to be involved in alleviating opioid-induced constipation through the 5-HT pathway, indicating that these "inactive" metabolites may have specific signaling roles.[9] Further research is needed to determine if 13,14-dihydro-15-keto-PGD1 has any unique biological functions.

Diagram of the Relationship between PGD1 Metabolism and Cellular Signaling

Conclusion

The enzymatic formation of 13,14-dihydro-15-keto-PGD1 is a fundamental process in the catabolism and inactivation of PGD1. This two-step pathway, initiated by 15-PGDH and completed by a 15-ketoprostaglandin Δ13-reductase such as PTGR1, plays a crucial role in regulating the local concentration and biological activity of PGD1. Understanding the intricacies of this metabolic pathway, including the kinetics of the involved enzymes and the development of robust analytical methods, is essential for researchers in the fields of eicosanoid biology, pharmacology, and drug development. Further investigation into the potential biological roles of 13,14-dihydro-15-keto-PGD1 itself may reveal novel signaling functions for this terminal metabolite. This guide provides a comprehensive technical foundation to facilitate further research in this important area.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Prostaglandin Reductase 1 as a Potential Therapeutic Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human prostaglandin reductase 1 (PGR1): Substrate specificity, inhibitor analysis and site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. resources.rndsystems.com [resources.rndsystems.com]

- 5. High-Affinity Inhibitors of Human NAD+-Dependent 15-Hydroxyprostaglandin Dehydrogenase: Mechanisms of Inhibition and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of 15-hydroxyprostaglandin dehydrogenase expression in hepatocellular carcinoma [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolites 13,14-Dihydro-15-keto-PGE2 Participates in Bifidobacterium animalis F1-7 to Alleviate Opioid-Induced Constipation by 5-HT Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analogs of 13,14-dihydro-15-keto Prostaglandin D1

For Researchers, Scientists, and Drug Development Professionals

Introduction

13,14-dihydro-15-keto Prostaglandin (B15479496) D1 (dk-PGD1) is a metabolite of Prostaglandin D1 (PGD1), a theoretically produced eicosanoid from the metabolism of dihomo-γ-linolenic acid. While PGD1 itself has not been isolated as a natural product, it demonstrates inhibitory effects on ADP-induced platelet aggregation.[1] The metabolic pathway leading to dk-PGD1 involves the action of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which oxidizes the 15-hydroxyl group to a ketone, followed by the reduction of the C13-C14 double bond. To date, no specific biological studies on 13,14-dihydro-15-keto PGD1 have been reported, presenting a unique opportunity for investigation into its potential physiological roles and therapeutic applications.[1][2]

This technical guide provides a comprehensive overview of the core structural features of dk-PGD1, proposes a strategic approach to the design of its structural analogs, and details the experimental methodologies for their synthesis and biological evaluation. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the chemical space and pharmacological potential of this understudied prostaglandin metabolite.

Core Structure and Rationale for Analog Design

The core structure of 13,14-dihydro-15-keto PGD1 consists of a cyclopentanone (B42830) ring with two side chains, the α-chain and the ω-chain. Key structural features include the saturated bond at C13-C14 and the ketone group at C15. These modifications, when compared to the parent prostaglandin structure, are known to influence metabolic stability and receptor interaction. For instance, the saturation of the C13-C14 double bond in PGF2α analogs, such as latanoprost, has been a key strategy in developing potent and clinically successful antiglaucoma agents.

The design of novel dk-PGD1 analogs should focus on systematic modifications of both the α- and ω-chains to explore structure-activity relationships (SAR). Key areas for modification include:

-

α-Chain Modification: Alterations to the carboxylic acid terminus can influence pharmacokinetic properties. Esterification or amidation can create prodrugs with enhanced corneal penetration for ophthalmic applications.

-

ω-Chain Modification: The terminal portion of the ω-chain is a critical determinant of receptor selectivity and potency. Modifications such as the introduction of aromatic rings (e.g., phenyl or phenoxy groups) can enhance receptor binding and metabolic stability. Branching or substitution along the chain can also modulate activity.

-

Cyclopentanone Ring Modifications: While less common, modifications to the cyclopentanone ring can be explored to investigate the impact on receptor interaction and overall conformation.

Proposed Structural Analogs of 13,14-dihydro-15-keto Prostaglandin D1

Based on the principles of medicinal chemistry and the known SAR of other prostaglandins, a series of structural analogs of 13,14-dihydro-15-keto PGD1 are proposed for synthesis and evaluation.

| Analog ID | α-Chain Modification | ω-Chain Modification | Rationale |

| DK-PGD1-001 | Isopropyl Ester | Unmodified | Prodrug strategy for enhanced lipophilicity and potential topical delivery. |

| DK-PGD1-002 | Ethyl Amide | Unmodified | Exploration of amide prodrugs for altered pharmacokinetic profiles. |

| DK-PGD1-003 | Free Acid | 16-phenoxy-17,18,19,20-tetranor | Introduction of an aromatic moiety to enhance receptor affinity and metabolic stability. |

| DK-PGD1-004 | Isopropyl Ester | 16-phenoxy-17,18,19,20-tetranor | Combination of prodrug and ω-chain modification for optimized activity. |

| DK-PGD1-005 | Free Acid | 17-phenyl-18,19,20-trinor | Phenyl substitution on the ω-chain, a successful strategy in other PG analogs. |

| DK-PGD1-006 | Isopropyl Ester | 17-phenyl-18,19,20-trinor | Prodrug of the phenyl-substituted analog. |

| DK-PGD1-007 | Free Acid | 16,16-dimethyl | Introduction of gem-dimethyl group to block metabolism at C16. |

| DK-PGD1-008 | Isopropyl Ester | 16,16-dimethyl | Prodrug of the dimethyl-substituted analog. |

Experimental Protocols

Synthesis of 13,14-dihydro-15-keto Prostaglandin D1 Analogs

The synthesis of the proposed analogs can be achieved through a convergent strategy starting from the well-established Corey lactone, a key intermediate in prostaglandin synthesis.

Experimental Workflow for Synthesis:

References

Navigating the Prostaglandin Landscape: A Technical Guide to 13,14-dihydro-15-keto PGD Receptor Binding Affinity

A Note on the Target Ligand: This technical guide addresses the receptor binding affinity of 13,14-dihydro-15-keto Prostaglandin (B15479496) D. It is critical to distinguish between two closely related metabolites: 13,14-dihydro-15-keto PGD1 and 13,14-dihydro-15-keto PGD2. Current scientific literature extensively characterizes the bioactivity of 13,14-dihydro-15-keto PGD2, a stable metabolite of Prostaglandin D2 (PGD2), and its high-affinity binding to the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. In contrast, 13,14-dihydro-15-keto PGD1 is described as a theoretical metabolite of Prostaglandin D1 (PGD1), for which, to date, no specific receptor binding studies have been reported[1].

Given the lack of available data for the PGD1 metabolite, this guide will focus on the well-documented receptor binding profile of 13,14-dihydro-15-keto PGD2 (DK-PGD2) as a critical tool for researchers in immunology, inflammation, and drug development. The data presented herein serves as a comprehensive resource on the interaction of this potent lipid mediator with its primary receptor target, CRTH2.

Introduction to 13,14-dihydro-15-keto PGD2 and the CRTH2 Receptor

Prostaglandin D2 (PGD2) is a major eicosanoid product of mast cells and other immune cells, playing a pivotal role in allergic inflammation.[2] Its biological effects are mediated through two distinct G protein-coupled receptors (GPCRs): the DP1 (DP) receptor and the CRTH2 (DP2) receptor.[3] While PGD2 itself is a potent agonist at both receptors, its metabolic breakdown yields a suite of molecules with varied receptor affinities and activities.

One of the most significant metabolites is 13,14-dihydro-15-keto PGD2 (DK-PGD2), formed via the 15-hydroxyprostaglandin dehydrogenase (15-PGDH) pathway.[4][5] Unlike many prostaglandin metabolites which are inactive, DK-PGD2 is a potent and selective agonist for the CRTH2 receptor, while displaying markedly reduced affinity for the DP1 receptor.[3][4] This selectivity makes DK-PGD2 an invaluable pharmacological tool for elucidating the specific roles of the CRTH2 receptor in various physiological and pathological processes, including asthma, atopic dermatitis, and other allergic diseases.[6][7]

The CRTH2 receptor is a member of the chemoattractant receptor family and is preferentially expressed on Th2 lymphocytes, eosinophils, and basophils.[2][6] Its activation by agonists like PGD2 and DK-PGD2 leads to chemotaxis, cellular activation, and the release of pro-inflammatory mediators, thereby propagating the type 2 inflammatory cascade.[6][8]

Quantitative Binding Affinity Data

The binding affinity of DK-PGD2 and related prostanoids to the CRTH2 receptor has been determined in several studies, primarily through competitive radioligand binding assays. The data consistently demonstrates the high affinity of DK-PGD2 for the human and mouse CRTH2 receptor, often comparable to that of the parent molecule, PGD2.

| Ligand | Receptor | Species | Assay Type | Ki (nM) | Reference |

| 13,14-dihydro-15-keto PGD2 | hCRTH2 | Human | Competition Binding ([³H]PGD₂) | 2.91 ± 0.29 | [3] |

| PGD₂ | hCRTH2 | Human | Competition Binding ([³H]PGD₂) | 2.4 ± 0.2 | [3] |

| 15-deoxy-Δ¹²,¹⁴-PGJ₂ | hCRTH2 | Human | Competition Binding ([³H]PGD₂) | 3.15 ± 0.32 | [3] |

| PGJ₂ | hCRTH2 | Human | Competition Binding ([³H]PGD₂) | 6.8 | [9] |

| Δ¹²-PGJ₂ | hCRTH2 | Human | Competition Binding ([³H]PGD₂) | 6.8 | [3] |

| 13,14-dihydro-15-keto PGD2 | mCRTH2 | Mouse | Competition Binding ([³H]PGD₂) | > PGD₂ | [10] |

| PGD₂ | mCRTH2 | Mouse | Saturation Binding | Kd = 8.8 ± 0.8 | [10] |

| PGD₂ | rCRTH2 | Rat | Saturation Binding | Kd = 11 | [8] |

Table 1: Comparative binding affinities of DK-PGD2 and related ligands to the CRTH2 receptor. Ki represents the inhibitory constant, a measure of binding affinity. A lower Ki value indicates higher affinity. hCRTH2: human CRTH2; mCRTH2: mouse CRTH2; rCRTH2: rat CRTH2.

Signaling Pathway of the CRTH2 Receptor

Upon agonist binding, the CRTH2 receptor undergoes a conformational change, leading to the activation of an associated heterotrimeric G protein of the Gαi/o family. This initiates a downstream signaling cascade with key cellular outcomes.

The primary signaling pathway involves:

-

G Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the Gαi subunit.

-

Dissociation: The GTP-bound Gαi subunit dissociates from the Gβγ dimer.

-

Inhibition of Adenylyl Cyclase: The Gαi-GTP complex inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6]

-

Phospholipase C Activation: The free Gβγ dimer activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[6] This increase in intracellular calcium is a hallmark of CRTH2 activation and is crucial for subsequent cellular responses.

-

Cellular Responses: The combination of decreased cAMP and increased intracellular Ca²⁺ orchestrates various cellular responses, including chemotaxis, degranulation, and cytokine production in immune cells like eosinophils and Th2 lymphocytes.[6][8]

Experimental Protocols

The determination of receptor binding affinity for ligands like DK-PGD2 is typically achieved through competitive radioligand binding assays. Below is a detailed, generalized protocol based on methodologies cited in the literature.[3]

Radioligand Competitive Binding Assay for hCRTH2

This protocol outlines the steps to determine the inhibitory constant (Ki) of a test compound (e.g., DK-PGD2) by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]PGD₂) for binding to membranes prepared from cells expressing the human CRTH2 receptor.

Materials:

-

Cell Membranes: Membranes from HEK293 cells stably expressing recombinant hCRTH2.

-

Radioligand: [³H]Prostaglandin D₂ ([³H]PGD₂).

-

Unlabeled Ligands: PGD₂ (for non-specific binding) and test compounds (e.g., DK-PGD2).

-

Binding Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Assay Plates: 96-well microtiter plates.

-

Filtration System: Cell harvester with glass fiber filters (e.g., GF/B or GF/C).

-

Scintillation Counter: For measuring radioactivity.

-

Scintillation Fluid.

Workflow Diagram:

References

- 1. caymanchem.com [caymanchem.com]

- 2. The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 13,14-dihydro-15-keto Prostaglandin D1 | Benchchem [benchchem.com]

- 8. Chemoattractant receptor-homologous molecule expressed on Th2 cells activation in vivo increases blood leukocyte counts and its blockade abrogates 13,14-dihydro-15-keto-prostaglandin D2-induced eosinophilia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma | PLOS One [journals.plos.org]

- 10. A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

The Physiological Relevance of the Prostaglandin D1 Metabolic Pathway: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth examination of the Prostaglandin (B15479496) D1 (PGD1) metabolic pathway, its physiological significance, and its potential as a therapeutic target. It details the enzymatic synthesis and catabolism of PGD1, its signaling mechanisms through specific receptors, and its role in key biological processes, particularly inflammation and hemostasis.

Introduction to Prostaglandin D1

Prostaglandin D1 (PGD1) is a member of the prostanoid family, a class of physiologically active lipid compounds derived from the enzymatic metabolism of polyunsaturated fatty acids. Unlike the more extensively studied 2-series prostaglandins (B1171923) (e.g., PGD2) which are derived from arachidonic acid (AA), PGD1 is a 1-series prostanoid synthesized from dihomo-γ-linolenic acid (DGLA).[1][2] While sharing structural similarities with PGD2, PGD1 exhibits distinct biological activities that position it as a molecule of significant interest in inflammation, immune modulation, and vascular biology. This guide will delineate the metabolic pathway of PGD1, summarize its physiological functions with quantitative data, and provide detailed experimental protocols for its study.

The PGD1 Metabolic Pathway

The generation and degradation of PGD1 are governed by a series of enzymatic steps. The availability of the precursor fatty acid, DGLA, is the rate-limiting step for the synthesis of all 1-series prostanoids.[2]

Synthesis of PGD1

The synthesis of PGD1 is a multi-step process initiated by the release of DGLA from membrane phospholipids.

-

DGLA Release: Upon cellular stimulation by various stimuli, phospholipase A2 (PLA2) enzymes cleave DGLA from the sn-2 position of membrane phospholipids.

-

Cyclooxygenase (COX) Action: Free DGLA is metabolized by cyclooxygenase enzymes (both COX-1 and COX-2) into the unstable endoperoxide intermediate, Prostaglandin G1 (PGG1). PGG1 is then rapidly converted to Prostaglandin H1 (PGH1) by the peroxidase activity of the same COX enzymes.[3]

-

PGD Synthase Isomerization: PGH1 serves as the common precursor for all 1-series prostanoids. The final step in PGD1 synthesis is the specific isomerization of PGH1, a reaction catalyzed by Prostaglandin D synthases (PGDS).[4][5] Two main types of PGDS have been identified: the lipocalin-type PGDS (L-PGDS) and the hematopoietic PGDS (H-PGDS).[1][6][7] Both enzymes are capable of converting PGH precursors into PGD. L-PGDS is notably abundant in the central nervous system and heart, while H-PGDS is found in immune cells like mast cells and antigen-presenting cells.[2][8][9]

References

- 1. Hematopoietic prostaglandin D synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. PGH1, the Precursor for the Anti-Inflammatory Prostaglandins of the 1-series, Is a Potent Activator of the Pro-Inflammatory Receptor CRTH2/DP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prostaglandin-D synthase - Wikipedia [en.wikipedia.org]

- 5. Prostaglandin D synthase: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lipocalin-Type Prostaglandin D Synthase as an Enzymic Lipocalin - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. Hematopoietic Prostaglandin D Synthase/HPGDS Research Products: Novus Biologicals [novusbio.com]

- 9. Lipocalin-Like Prostaglandin D Synthase but Not Hemopoietic Prostaglandin D Synthase Deletion Causes Hypertension and Accelerates Thrombogenesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantification of 13,14-dihydro-15-keto PGD1 by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin D1 (PGD1) is an important lipid mediator involved in various physiological and pathological processes. Its biological activity is terminated through rapid enzymatic conversion to metabolites. The quantification of these metabolites provides a more accurate reflection of PGD1 production than measuring the parent molecule due to its short half-life. 13,14-dihydro-15-keto-PGD1 (DK-PGD1) is a major metabolite of PGD1. This document provides a detailed LC-MS/MS method for the sensitive and specific quantification of DK-PGD1 in biological matrices. The protocol is designed for researchers in academia and the pharmaceutical industry engaged in studies where the PGD1 pathway is of interest.

Signaling Pathway

Figure 1. Simplified overview of the PGD1 synthesis and metabolism pathway.

Experimental Workflow

Figure 2. Overall experimental workflow for the quantification of DK-PGD1.

Materials and Reagents

| Material/Reagent | Supplier | Catalog Number |

| 13,14-dihydro-15-keto PGD1 | Cayman Chemical | 12040 |

| 13,14-dihydro-15-keto PGD1-d4 | (Assumed available) | N/A |

| Acetonitrile (LC-MS Grade) | Fisher Scientific | A955-4 |

| Methanol (B129727) (LC-MS Grade) | Fisher Scientific | A456-4 |

| Water (LC-MS Grade) | Fisher Scientific | W6-4 |

| Formic Acid (LC-MS Grade) | Thermo Scientific | 85178 |

| Oasis HLB SPE Cartridges | Waters | 186000384 |

Sample Preparation Protocol: Solid Phase Extraction (SPE)

-

Sample Thawing: Thaw biological samples (e.g., plasma, urine) on ice.

-

Internal Standard Spiking: To 100 µL of sample, add 10 µL of 13,14-dihydro-15-keto PGD1-d4 internal standard (IS) solution (100 ng/mL in methanol). Vortex briefly.

-

Acidification: Acidify the sample by adding 10 µL of 2% formic acid in water. Vortex.

-

SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 10% methanol in water.

-

Elution: Elute the analyte and internal standard with 1 mL of acetonitrile.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid). Vortex and transfer to an autosampler vial.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions

| Parameter | Value |

| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

| Gradient | See Table below |

LC Gradient Program:

| Time (min) | %A | %B |

| 0.0 | 80 | 20 |

| 1.0 | 80 | 20 |

| 8.0 | 20 | 80 |

| 9.0 | 5 | 95 |

| 10.0 | 5 | 95 |

| 10.1 | 80 | 20 |

| 12.0 | 80 | 20 |

Mass Spectrometry (MS) Conditions

| Parameter | Value |

| Mass Spectrometer | Sciex Triple Quad™ 6500+ or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 60 psi |

| Curtain Gas | 35 psi |

| Temperature | 550°C |

| IonSpray Voltage | -4500 V |

Multiple Reaction Monitoring (MRM) Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 13,14-dihydro-15-keto PGD1 | 353.2 | 193.1 | -28 |

| 13,14-dihydro-15-keto PGD1-d4 (IS) | 357.2 | 197.1 | -28 |

Note: The MRM transitions for 13,14-dihydro-15-keto PGD1 are predicted based on the fragmentation patterns of similar prostaglandins. The optimal collision energy should be determined empirically on the specific instrument used.

Method Validation Parameters

| Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 |

| Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) |

| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) |

| Matrix Effect | Within 85-115% |

| Recovery | Consistent and reproducible |

Data Analysis and Quantification

-

Peak Integration: Integrate the chromatographic peaks for both the analyte and the internal standard using the instrument's software (e.g., Sciex OS, Analyst).

-

Calibration Curve: Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting is typically used.

-

Quantification: Determine the concentration of 13,14-dihydro-15-keto PGD1 in the unknown samples by interpolating their peak area ratios from the calibration curve.

Stability Considerations

Based on studies of the related metabolite 13,14-dihydro-15-keto-PGE2, DK-PGD1 is expected to be unstable in aqueous solutions, particularly at non-neutral pH. To ensure accurate quantification, the following precautions are recommended:

-

Keep biological samples frozen at -80°C until analysis.

-

Minimize the time samples are at room temperature during preparation.

-

Process samples on ice whenever possible.

-

Analyze prepared samples promptly or store them at 4°C in the autosampler for no more than 24 hours.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of 13,14-dihydro-15-keto PGD1 in biological matrices using LC-MS/MS. The method is designed to be sensitive, specific, and robust, making it suitable for a wide range of research and drug development applications. Adherence to the described procedures for sample preparation, chromatography, and mass spectrometry, along with careful consideration of analyte stability, will enable the generation of high-quality, reliable data.

Application Note: High-Recovery Extraction of Prostaglandins from Human Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandins (B1171923) are a group of physiologically active lipid compounds that play a crucial role in various biological processes, including inflammation, pain, fever, and blood clotting. Accurate quantification of prostaglandins in plasma is essential for understanding their role in disease and for the development of novel therapeutics. This document provides detailed protocols for the extraction of prostaglandins from plasma samples using Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) methods, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Prostaglandin Biosynthesis and Signaling

Prostaglandins are synthesized from arachidonic acid by the action of cyclooxygenase (COX) enzymes (COX-1 and COX-2). Arachidonic acid is first converted to the unstable intermediate Prostaglandin H2 (PGH2), which is then further metabolized by specific synthases into various prostaglandins, such as PGE2, PGD2, PGF2α, and prostacyclin (PGI2), as well as thromboxane (B8750289) A2 (TXA2). These molecules exert their biological effects by binding to specific G-protein coupled receptors on the cell surface, triggering downstream signaling cascades.

Caption: Prostaglandin Biosynthesis and Signaling Pathway.

Experimental Workflow

The overall workflow for the analysis of prostaglandins from plasma samples involves sample collection and preparation, extraction, and subsequent quantification by LC-MS/MS.

Caption: Experimental Workflow for Prostaglandin Analysis.

Data Presentation

Table 1: Recovery Rates of Prostaglandins using Solid-Phase Extraction (SPE)

| Prostaglandin | Mean Recovery (%) | Standard Deviation (%) | Reference |

| PGE2 | 92.0 | 4.9 | [1] |

| PGD2 | 77.0 | 3.0 | [1] |

| PGE2 | >90 | - | [2] |

| PGF2α | >90 | - | [2] |

Table 2: Performance of a Modified Liquid-Liquid Extraction (LLE) for 8-iso-PGF2α

| Parameter | Value | Reference |

| Linearity (R²) | > 0.996 | [3] |

| Accuracy Range (%) | 90.4 - 113.9 | [3] |

| Precision (CV%) | < 7 | [3] |

| Normalized Matrix Effect (%) | 86.0 - 108.3 | [3] |

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Prostaglandins from Plasma

This protocol is a generalized procedure based on the use of octadecyl-bonded silica (B1680970) gel (C18) cartridges.

Materials:

-

C18 SPE cartridges

-

Human plasma

-

Internal standards (e.g., d4-PGE2, d4-PGD2)

-

Methanol

-

Deionized water

-

Hexane

-

Ethyl acetate (B1210297)

-

2M Hydrochloric acid

-

Assay Buffer

-

Vortex mixer

-

Centrifuge

-

SPE manifold

-

Nitrogen evaporator or centrifugal vacuum evaporator

Procedure:

-

Sample Pre-treatment:

-

SPE Cartridge Conditioning:

-

Wash the C18 cartridge with 20 mL of ethanol followed by 20 mL of deionized water.[4]

-

-

Sample Loading:

-

Apply the pre-treated plasma sample to the conditioned C18 cartridge.

-

-

Washing:

-

Elution:

-

Elute the prostaglandins from the cartridge with 10 mL of ethyl acetate.[4]

-

-

Evaporation and Reconstitution:

-

Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum evaporator.

-

Reconstitute the dried extract in a suitable volume of the mobile phase for LC-MS/MS analysis.

-

Protocol 2: Modified Liquid-Liquid Extraction (LLE) with Phase Separation

This protocol is based on a method developed for the extraction of 8-iso-Prostaglandin F2α and can be adapted for other prostaglandins.[5][6]

Materials:

-

Human plasma

-

Internal standard solution

-

Saturated Sodium Dihydrogen Phosphate (NaH2PO4) solution

-

Ethyl acetate

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Sample Preparation:

-

To a 15 mL tube, add 500 µL of human plasma.

-

Add 100 µL of the internal standard solution and vortex for 1 minute.[6]

-

-

Extraction:

-

Phase Separation:

-

Centrifuge the sample at 2500 x g for 10 minutes. Three layers will form: an upper organic layer, a middle layer of precipitated proteins, and a lower aqueous layer.[6]

-

-

Collection and Evaporation:

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[6]

-

-

Reconstitution:

-

Reconstitute the dried extract in a suitable volume of the mobile phase for LC-MS/MS analysis.

-

Stability and Storage

Prostaglandin stability in plasma is a critical consideration. Some prostaglandins can be generated or degraded during sample storage.[7][8] It is recommended to process plasma samples as quickly as possible after collection. If storage is necessary, samples should be stored at -80°C.[4] Stability studies have shown that PGE2 is more stable in biological samples compared to PGD2.[1] For accurate measurement of less stable prostaglandins, sample preparation time should be minimized.[1]

Conclusion

The choice between SPE and LLE depends on the specific prostaglandins of interest, the required sample throughput, and the available resources. SPE can offer high recovery and clean extracts, while LLE can be a simpler and more cost-effective option. Both methods, when optimized and coupled with sensitive LC-MS/MS analysis, can provide accurate and reliable quantification of prostaglandins in human plasma, enabling further insights into their role in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]